tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxy group, and an isopropyl group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the tert-butyl group can introduce various functional groups .
Scientific Research Applications
tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the isopropyl and tert-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate include:
- tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
- tert-Butyl carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
JZWRCXLLTHEQOW-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C1C(CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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